molecular formula C19H12FN3O7 B15006651 (5E)-1-(4-fluorobenzyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(4-fluorobenzyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15006651
M. Wt: 413.3 g/mol
InChI Key: OXQVHAFMICJWQS-WLRTZDKTSA-N
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Description

(5E)-1-[(4-FLUOROPHENYL)METHYL]-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a nitrobenzodioxole group, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-[(4-FLUOROPHENYL)METHYL]-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the core diazinane trione structure, followed by the introduction of the fluorophenyl and nitrobenzodioxole groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, halogenating agents, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-[(4-FLUOROPHENYL)METHYL]-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.

Scientific Research Applications

(5E)-1-[(4-FLUOROPHENYL)METHYL]-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (5E)-1-[(4-FLUOROPHENYL)METHYL]-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(5E)-1-[(4-CHLOROPHENYL)METHYL]-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
  • **(5E)-1-[(4-BROMOPHENYL)METHYL]-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

Uniqueness

The presence of the fluorophenyl group in (5E)-1-[(4-FLUOROPHENYL)METHYL]-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE imparts unique electronic properties, making it distinct from its chlorinated and brominated analogs. This fluorine substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H12FN3O7

Molecular Weight

413.3 g/mol

IUPAC Name

(5E)-1-[(4-fluorophenyl)methyl]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H12FN3O7/c20-12-3-1-10(2-4-12)8-22-18(25)13(17(24)21-19(22)26)5-11-6-15-16(30-9-29-15)7-14(11)23(27)28/h1-7H,8-9H2,(H,21,24,26)/b13-5+

InChI Key

OXQVHAFMICJWQS-WLRTZDKTSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)NC(=O)N(C3=O)CC4=CC=C(C=C4)F)[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=O)N(C3=O)CC4=CC=C(C=C4)F)[N+](=O)[O-]

Origin of Product

United States

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